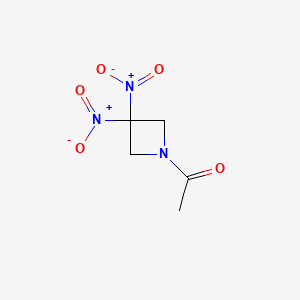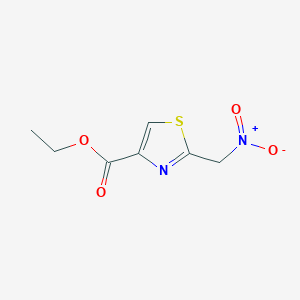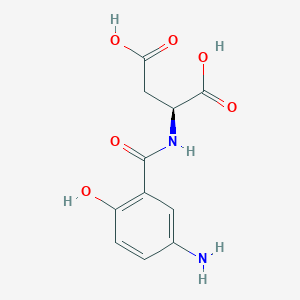![molecular formula C11H13NO B12568779 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde CAS No. 190273-27-9](/img/structure/B12568779.png)
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methyl(prop-2-en-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl(prop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like pseudoephedrine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[Methyl(prop-2-en-1-yl)amino]benzoic acid.
Reduction: 4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[Methyl(prop-2-yn-1-yl)amino]benzaldehyde: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
4-[Methyl(prop-2-en-1-yl)amino]benzoic acid: Oxidized form of the compound.
4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol: Reduced form of the compound
Uniqueness
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Properties
CAS No. |
190273-27-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-[methyl(prop-2-enyl)amino]benzaldehyde |
InChI |
InChI=1S/C11H13NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h3-7,9H,1,8H2,2H3 |
InChI Key |
RDRLAYWUPTZMIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


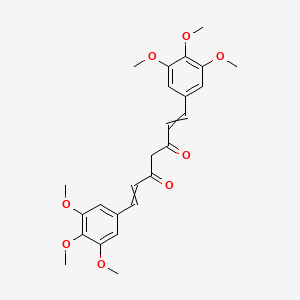
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)

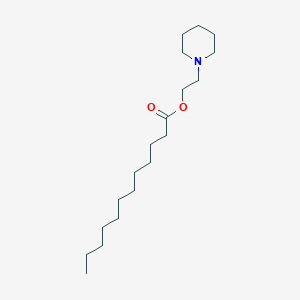

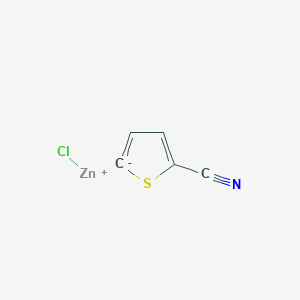
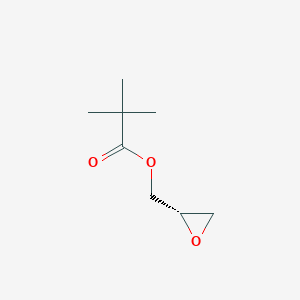
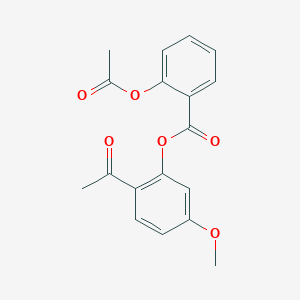
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
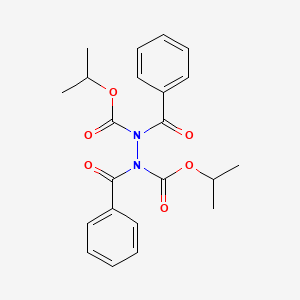
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
